methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Description
The closest related compound I found is 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . It’s an alkylating agent formerly used as a war gas. The hydrochloride is used as an antineoplastic in Hodgkin’s disease and lymphomas .
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-Chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations .Chemical Reactions Analysis
The reactivity of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest.Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds have been characterized in various studies.Mechanism of Action
Target of Action
Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is an alkylating agent . Alkylating agents primarily target DNA, the genetic material of cells . They bind to the DNA, causing crosslinking and preventing cell duplication .
Mode of Action
The compound interacts with its targets (DNA) by covalently modifying a variety of intracellular targets . This modification occurs mostly on N7 and weakly on O6 of the guanine base in the DNA . Depending on the specific agent, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis, which are essential for cell survival and function . Direct reversal repair is primarily utilized in correcting damage caused by DNA alkylating agents .
Pharmacokinetics
Similar alkylating agents are known to have a short biological half-life . They are often administered intravenously and are excreted through the kidneys .
Result of Action
The result of the compound’s action is the prevention of cell duplication, thereby halting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The efficacy of alkylating agents like this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action .
Safety and Hazards
Properties
IUPAC Name |
methyl 1-(2-chloroethyl)triazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c1-12-6(11)5-4-10(3-2-7)9-8-5;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNXWSGCOQUFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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